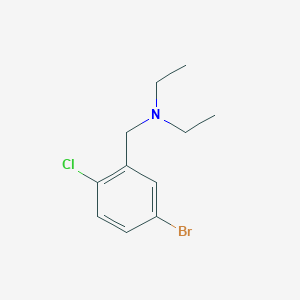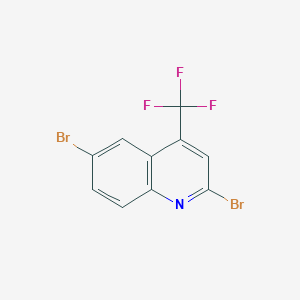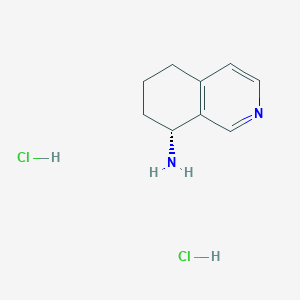
(R)-5,6,7,8-Tetrahydro-isoquinolin-8-ylamine dihydrochloride
Descripción general
Descripción
“®-5,6,7,8-Tetrahydro-isoquinolin-8-ylamine dihydrochloride” is a chemical compound with the molecular formula C9H14Cl2N2 . It is used in pharmaceutical research and organic synthesis .
Molecular Structure Analysis
The molecular structure of this compound consists of a tetrahydroisoquinoline core with an amine group at the 8th position. The compound is a dihydrochloride salt, which means it has two chloride ions associated with it .Physical And Chemical Properties Analysis
This compound has a molecular weight of 221.13 . Other physical and chemical properties such as melting point, boiling point, and density were not found in the available resources .Aplicaciones Científicas De Investigación
-
Photodynamic Therapy (PDT)
- Field: Pharmaceutics
- Application: PDT is a minimally invasive therapeutic modality that has gained great attention in the past years as a new therapy for cancer treatment .
- Method: PDT uses photosensitizers that, after being excited by light at a specific wavelength, react with the molecular oxygen to create reactive oxygen species in the target tissue, resulting in cell death .
- Results: Compared to conventional therapeutic modalities, PDT presents greater selectivity against tumor cells, due to the use of photosensitizers that are preferably localized in tumor lesions, and the precise light irradiation of these lesions .
-
Antibacterial Activity of Essential Oils
- Field: Microbiology
- Application: Essential oils have shown synergisms both with antibiotics and antiseptics .
- Method: The study investigated the impact of lavender essential oil (LEO) on the efficiency of octenidine dihydrochloride (OCT) towards methicillin-resistant S. aureus strains (MRSA) .
- Results: LEO is an efficient enhancer of the well-known antiseptic OCT against MRSA strains. It potentially influences bacterial permeation by modifying the cell wall structure .
- R&D Processes Leading to HIV/AIDS Medicines
- Field: Pharmacology
- Application: The study focuses on R&D processes leading to HIV/AIDS medicines .
- Method: The research involves detecting structural alterations and significant events within these processes that may indicate breakthrough discoveries .
- Results: The study provides insights into the transformations and applications of scientific knowledge into new technologies .
- R&D Processes Leading to HIV/AIDS Medicines
- Field: Pharmacology
- Application: The study focuses on R&D processes leading to HIV/AIDS medicines .
- Method: The research involves detecting structural alterations and significant events within these processes that may indicate breakthrough discoveries .
- Results: The study provides insights into the transformations and applications of scientific knowledge into new technologies .
Direcciones Futuras
Propiedades
IUPAC Name |
(8R)-5,6,7,8-tetrahydroisoquinolin-8-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2.2ClH/c10-9-3-1-2-7-4-5-11-6-8(7)9;;/h4-6,9H,1-3,10H2;2*1H/t9-;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVKVANIOAWLJOI-KLQYNRQASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C=CN=C2)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C2=C(C1)C=CN=C2)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-5,6,7,8-Tetrahydro-isoquinolin-8-ylamine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



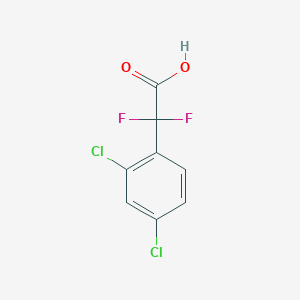
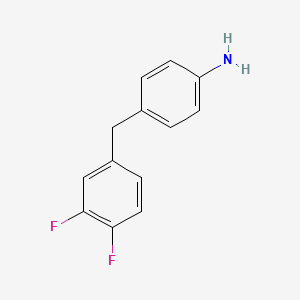
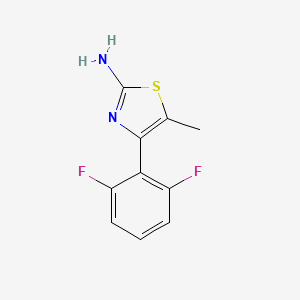
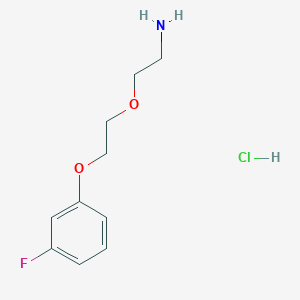
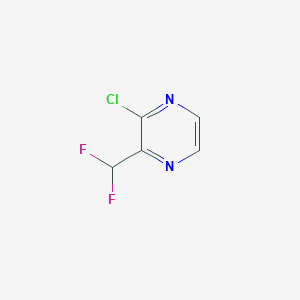
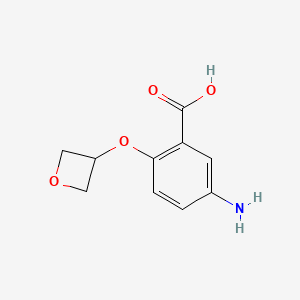
![[1-(Difluoromethyl)cyclobutyl]methanol](/img/structure/B1457655.png)
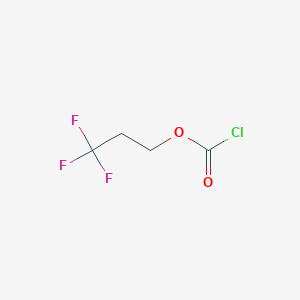
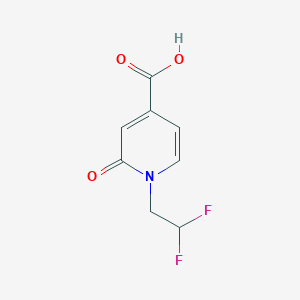
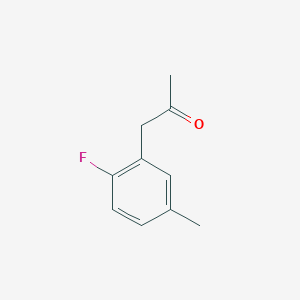
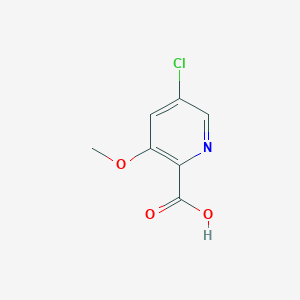
![[1-(Difluoromethyl)cyclopropyl]methanamine](/img/structure/B1457662.png)
